molecular formula C7H15N4+ B12500370 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium

4-tert-butyl-1-ethyl-1H-tetrazol-4-ium

Cat. No.: B12500370
M. Wt: 155.22 g/mol
InChI Key: BBMMLYNHMFGLCB-UHFFFAOYSA-N
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Description

4-tert-butyl-1-ethyl-1H-tetrazol-4-ium is a tetrazole derivative, a class of compounds known for their unique chemical properties and applications in various fields. Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. The presence of the tert-butyl and ethyl groups in this compound enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium, typically involves the reaction of nitriles with sodium azide. This reaction can be catalyzed by various metal salts, such as zinc chloride, in solvents like isopropanol or n-propanol . The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields high-purity tetrazole derivatives.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis is another method used to accelerate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1-ethyl-1H-tetrazol-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The compound’s stability and resistance to metabolic degradation make it a valuable tool in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-1-ethyl-1H-tetrazol-4-ium stands out due to its unique combination of tert-butyl and ethyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .

Properties

Molecular Formula

C7H15N4+

Molecular Weight

155.22 g/mol

IUPAC Name

1-tert-butyl-4-ethyltetrazol-4-ium

InChI

InChI=1S/C7H15N4/c1-5-10-6-11(9-8-10)7(2,3)4/h6H,5H2,1-4H3/q+1

InChI Key

BBMMLYNHMFGLCB-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CN(N=N1)C(C)(C)C

Origin of Product

United States

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